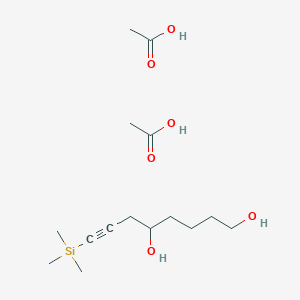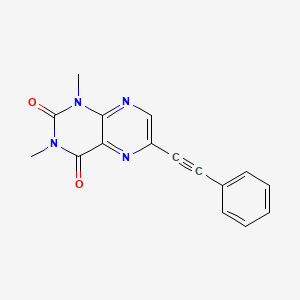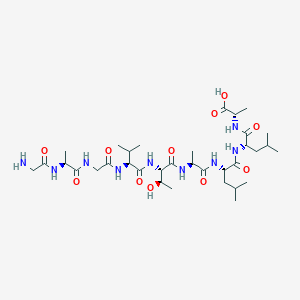
1,3-Bis(2-bromoethoxy)-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-bromoethoxy)-5-iodobenzene is an organic compound characterized by the presence of bromine and iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-bromoethoxy)-5-iodobenzene typically involves the reaction of 1,3-dihydroxy-5-iodobenzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
1,3-dihydroxy-5-iodobenzene+2×2-bromoethanolK2CO3,refluxthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-bromoethoxy)-5-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The iodine atom can be reduced to a less reactive form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Nucleophilic Substitution: Products include azides, thiols, or amines substituted at the bromine positions.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include deiodinated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(2-bromoethoxy)-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and as a radiolabeling agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-bromoethoxy)-5-iodobenzene involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The presence of bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-bromoethoxy)benzene: Lacks the iodine atom, making it less versatile in certain reactions.
1,3-Dibromo-5-iodobenzene: Lacks the ethoxy groups, limiting its use in nucleophilic substitution reactions.
1,3-Bis(2-chloroethoxy)-5-iodobenzene: Chlorine atoms are less reactive than bromine, affecting the compound’s reactivity.
Uniqueness
1,3-Bis(2-bromoethoxy)-5-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide a balance of reactivity and stability
Propiedades
Número CAS |
916905-33-4 |
|---|---|
Fórmula molecular |
C10H11Br2IO2 |
Peso molecular |
449.90 g/mol |
Nombre IUPAC |
1,3-bis(2-bromoethoxy)-5-iodobenzene |
InChI |
InChI=1S/C10H11Br2IO2/c11-1-3-14-9-5-8(13)6-10(7-9)15-4-2-12/h5-7H,1-4H2 |
Clave InChI |
FNMJQKOSJYFQNS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OCCBr)I)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
propanedinitrile](/img/structure/B12608783.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)

![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)

![N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12608811.png)
![2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione](/img/structure/B12608816.png)


![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)
![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
